molecular formula C9H11NO B1456830 N-methyl-2,3-dihydro-1-benzofuran-5-amine CAS No. 1343659-78-8

N-methyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No. B1456830
M. Wt: 149.19 g/mol
InChI Key: LNHXGHOHECTHAQ-UHFFFAOYSA-N
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Description

“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “N-methyl-2,3-dihydro-1-benzofuran-5-amine” is 1S/C9H11NO/c1-10-8-2-3-9-7 (6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is a liquid at room temperature . It has a molecular weight of 149.19 .

Scientific Research Applications

  • Anti-tumor Activity

    • Field : Medical and Pharmaceutical Research .
    • Application : Benzofuran derivatives have been found to exhibit strong anti-tumor activities .
    • Method : The specific methods of application or experimental procedures vary depending on the specific derivative and the type of tumor being targeted. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
    • Results : For example, a certain substituted benzofuran was found to have significant cell growth inhibitory effects on various types of cancer cells .
  • Anti-hepatitis C Virus Activity

    • Field : Virology and Pharmaceutical Research .
    • Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
    • Method : The compound is likely tested in vitro against the hepatitis C virus, although the specific experimental procedures were not detailed in the source .
    • Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Organic n-Doping Technology

    • Field : Organic Electronics .
    • Application : Benzofuran derivatives can be used in organic n-doping technology .
    • Method : The specific methods of application or experimental procedures would depend on the specific device being manufactured .
    • Results : The results of this research will be useful for identifying applications of current organic n-doping technology and will drive the design of next-generation n-type dopants that are air stable and capable of doping low-electron-affinity host materials in organic devices .

Safety And Hazards

“N-methyl-2,3-dihydro-1-benzofuran-5-amine” is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . It can cause severe skin burns and eye damage .

properties

IUPAC Name

N-methyl-2,3-dihydro-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHXGHOHECTHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2,3-dihydro-1-benzofuran-5-amine

Synthesis routes and methods

Procedure details

Suspend commercially available 2,3-dihydrobenzo[b]furan-5-yl-methylamine hydrochloride (1.0 g, 5.4 mmol) in DCM (100 mL). Add 1N aqueous NaOH (15 mL) and stir until all solids dissolve. Add two spatulas of NaCl. Stir the mixture and extract twice with DCM. Combine the organic layers, dry over Na2SO4, and concentrate in vacuo to obtain 2,3-dihydrobenzo[b]furan-5-yl-methylamine (650 mg, 81%). MS (ES+) m/z: 133 M+H−NH3)+.
Name
2,3-dihydrobenzo[b]furan-5-yl-methylamine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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